molecular formula C14H16O B14237106 {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 404578-17-2

{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene

Cat. No.: B14237106
CAS No.: 404578-17-2
M. Wt: 200.28 g/mol
InChI Key: BOFMXKOIKDIFIO-UHFFFAOYSA-N
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Description

{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound that features a benzene ring substituted with a propargyl ether group and a pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene typically involves the following steps:

    Formation of the Propargyl Ether: This can be achieved by reacting propargyl alcohol with an appropriate alkyl halide under basic conditions.

    Alkylation: The propargyl ether is then alkylated with a pentenyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Coupling with Benzene: The final step involves coupling the alkylated propargyl ether with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl and pentenyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Aldehydes, ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Heterocycles: The compound can be used as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions.

    Catalysis: It can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology and Medicine

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.

    Bioconjugation: It can be used in the modification of biomolecules for imaging or therapeutic purposes.

Industry

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Polymer Chemistry: It can be incorporated into polymer backbones to impart unique mechanical or chemical properties.

Mechanism of Action

The mechanism by which {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and influencing the electronic environment of the catalyst. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Propargyloxytrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a pentenyl group.

    Propargyl Alcohol: Contains a propargyl group but lacks the benzene ring and pentenyl group.

Uniqueness

    Structural Diversity: The combination of a propargyl ether, pentenyl group, and benzene ring provides a unique scaffold for further functionalization.

    Reactivity: The presence of multiple reactive sites (alkyne, alkene, and aromatic ring) allows for diverse chemical transformations.

This detailed article provides a comprehensive overview of {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

404578-17-2

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

3-pent-2-enoxyprop-1-ynylbenzene

InChI

InChI=1S/C14H16O/c1-2-3-7-12-15-13-8-11-14-9-5-4-6-10-14/h3-7,9-10H,2,12-13H2,1H3

InChI Key

BOFMXKOIKDIFIO-UHFFFAOYSA-N

Canonical SMILES

CCC=CCOCC#CC1=CC=CC=C1

Origin of Product

United States

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